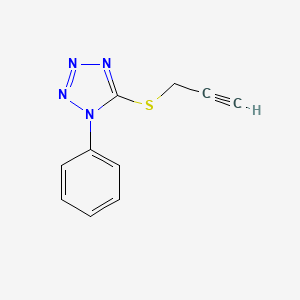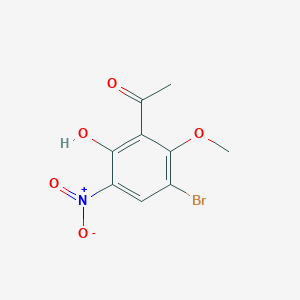
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of dibenzodiazepines, which are characterized by their unique structural framework and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine typically involves the condensation of 3-dimethylaminopropylmagnesium chloride with a suitable dibenzodiazepine precursor . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: This compound is employed in studies related to cellular signaling and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazothiazoles: Studied for their potential as therapeutic agents.
Uniqueness
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine is unique due to its specific structural features and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
2204-57-1 |
|---|---|
分子式 |
C18H23N3 |
分子量 |
281.4 g/mol |
IUPAC名 |
3-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-14-15-8-3-4-9-16(15)19-17-10-5-6-11-18(17)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChIキー |
CGDLRXBBGWBJAK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1CC2=CC=CC=C2NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)











